molecular formula C8H6BrFO2 B2717114 4-Bromo-2-fluoro-3-methylbenzoic acid CAS No. 194804-90-5

4-Bromo-2-fluoro-3-methylbenzoic acid

Cat. No. B2717114
M. Wt: 233.036
InChI Key: PIMDCUNZRUXGME-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrFO2 . It has an average mass of 233.034 Da and a monoisotopic mass of 231.953506 Da .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-3-methylbenzoic acid consists of a benzene ring substituted with bromo, fluoro, and methyl groups, and a carboxylic acid group . The exact positions of these substituents on the benzene ring differentiate it from other similar compounds .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-fluoro-3-methylbenzoic acid are not detailed in the sources retrieved, reactions at the benzylic position are common in similar compounds . These reactions often involve free radical mechanisms and can result in the formation of new compounds .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-methylbenzoic acid is a solid compound . It has a molecular weight of 233.04 . The compound should be stored in a sealed container in a dry, room temperature environment .

Scientific Research Applications

Use in Organic Synthesis

Field

Organic Chemistry

Application

4-Bromo-2-fluoro-3-methylbenzoic acid is a type of aromatic carboxylic acid that can be used in organic synthesis . It’s often used as a building block in the synthesis of more complex organic compounds .

Method

The specific method of application would depend on the reaction being performed. Generally, it would be used as a reagent in a chemical reaction, with the conditions (temperature, solvent, etc.) adjusted as necessary for the specific reaction .

Results

The outcomes of using this compound in organic synthesis would vary widely depending on the specific reaction. In general, it can be used to introduce a bromo, fluoro, and methyl group onto an aromatic ring, which can be useful in a variety of synthetic applications .

Use in the Synthesis of Biaryl Intermediates

Field

Medicinal Chemistry

Application

4-Bromo-2-fluoro-3-methylbenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Method

This involves a palladium-catalyzed cross-coupling reaction, a common method in organic chemistry for the synthesis of biaryl compounds .

Results

The result is the formation of biaryl intermediates, which are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Preparation of Organic Compounds

Field

Organic Chemistry

Application

4-Bromo-3-methylbenzoic acid may be used in the preparation of various organic compounds .

Method

The specific method of application would depend on the compound being synthesized. It could involve reactions such as esterification, amidation, or the formation of heterocyclic compounds .

Results

The outcomes would depend on the specific reaction, but could include compounds such as 4-bromo-3-methylbenzoyl chloride, 4-bromo-3-methylbenzoic acid tert-butyl ester, 4-bromo-N-methoxy-3, N-dimethylbenzamide, and 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole .

Use as a Biochemical Reagent

Field

Life Science Research

Application

4-Bromo-2-methylbenzoic acid can be used as a biochemical reagent in life science related research .

Method

The specific method of application would depend on the research context. It could be used in various biochemical assays or experiments .

Results

The outcomes would depend on the specific research context. It could contribute to the understanding of various biological processes or the development of new biological materials .

Use in the Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives

Application

4-Bromo-2-fluoro-3-methylbenzoic acid may be used in the synthesis of dibenzo[b,f]thiepin-10(11H)-one derivatives .

Results

The outcomes would depend on the specific reaction, but could include compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .

Use in the Synthesis of 2-((2-Carboxy-5-fluorophenyl)amino)-3-methoxybenzoic Acid

Application

4-Bromo-2-fluoro-3-methylbenzoic acid may be used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid .

Results

The outcomes would depend on the specific reaction, but could include compounds such as 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . It may also cause skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-bromo-2-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMDCUNZRUXGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-methylbenzoic acid

CAS RN

194804-90-5
Record name 4-bromo-2-fluoro-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 14 ml of 4.7% hydrobromic acid was suspended 0.55 g of 4-amino-2-fluoro-3-methylbenzoic acid, and 3.7 g of cupric bromide was added thereto. To the resulting suspension was added dropwise a solution of 0.38 g of sodium nitrite in 4 ml of water under ice-cooling over a period of 15 minutes, and the resulting mixture was stirred at the same temperature for 1 hour and then at room temperature for 24 hours. To the reaction mixture was added 20 ml of toluene and the organic layer was separated. The organic layer obtained was washed with 20 ml of 20% hydrobromic acid, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. n-Hexane was added to the resulting residue and the crystals were collected by filtration to obtain 0.68 g of colorless 4-bromo-2-fluoro-3-methylbenzoic acid.
Quantity
0.55 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric bromide
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
reactant
Reaction Step Five

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